molecular formula C15H10N2O4 B2733524 N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide CAS No. 57187-42-5

N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide

Cat. No. B2733524
CAS RN: 57187-42-5
M. Wt: 282.255
InChI Key: MANIVYIOWWWTCT-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide” is a chemical compound that is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . It is related to other compounds such as “2-(1,3-Dioxoisoindol-2-yl)-N-isopropylethanesulfonamide” and "Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate" .


Synthesis Analysis

The synthesis of a similar compound, “N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide”, has been reported. The reaction of phthalic anhydride with thiocarbohydrazide in methanol gave an intermediate, which when boiled in water or ethanol, yielded the desired compound . This compound was then used as a precursor for the synthesis of bi-heterocycles .

Future Directions

The future directions for research on “N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide” could include further elucidation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activity could be explored .

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-12-8-4-3-7-11(12)13(19)16-17-14(20)9-5-1-2-6-10(9)15(17)21/h1-8,18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANIVYIOWWWTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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